molecular formula C24H20ClN3OS B3020731 N-(3-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207044-73-2

N-(3-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B3020731
CAS No.: 1207044-73-2
M. Wt: 433.95
InChI Key: REOXMADWUBVAKZ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a thiol under acidic or basic conditions.

    Substitution Reactions: The phenyl and o-tolyl groups are introduced through substitution reactions, often using halogenated precursors and metal catalysts.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide: Lacks the o-tolyl group.

    N-(3-chlorophenyl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide: Has a p-tolyl group instead of an o-tolyl group.

Uniqueness

N-(3-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of both the o-tolyl and chlorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(2-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3OS/c1-17-8-5-6-13-21(17)28-22(18-9-3-2-4-10-18)15-26-24(28)30-16-23(29)27-20-12-7-11-19(25)14-20/h2-15H,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOXMADWUBVAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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